REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1(F)F.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:4][O:7][C:3]([C:11]([O:15][CH3:14])=[O:12])([C:2]([F:10])([F:9])[F:1])[F:8] |f:1.2|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
sodium methoxide
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(F)(C(F)(F)F)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |